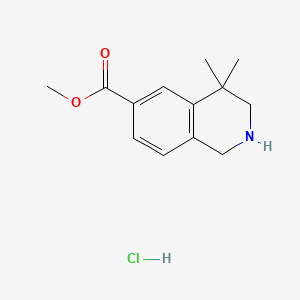

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives have been studied extensively . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Aplicaciones Científicas De Investigación

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinoline (THIQ) derivatives, including methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride, have been recognized for their wide range of therapeutic activities. These derivatives have shown notable success in drug discovery, particularly in the areas of cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the importance of THIQs in anticancer drug discovery. This class of compounds has also been explored for their potential against infectious diseases such as malaria, tuberculosis, and HIV-infection, among others (Singh & Shah, 2017).

Direcciones Futuras

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives involve the development of new and environmentally friendly methods for their synthesis . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Mecanismo De Acción

Target of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-metiq) have been shown to interact with dopaminergic neurons .

Mode of Action

It’s known that 1-metiq demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

Related compounds like 1-metiq have been shown to inhibit the activity of parkinsonism-inducing substances such as mptp and β-carbolines .

Result of Action

Related compounds like 1-metiq have been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tiq in high doses .

Action Environment

It’s known that the stereoselective study of 1-metiq suggests that the neuroprotective action of 1metiq against neurotoxicity is closely related with the presence of ®-1metiq enantiomer as well as raceme, the mixture of ®- and (s)-enantiomers .

Propiedades

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIKUSQXLYWVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745262 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203684-85-8 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)